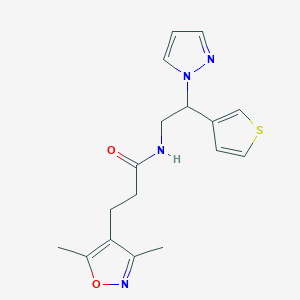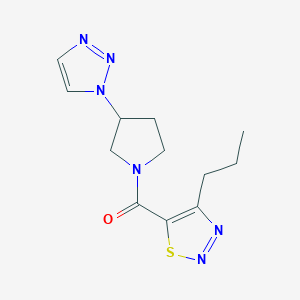![molecular formula C8H13NO3 B2653963 Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2248261-49-4](/img/structure/B2653963.png)
Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, also known as eticyclidine, is a chemical compound that belongs to the class of cyclohexanone derivatives. It has been of interest to the scientific community due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
Eticyclidine is a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate disrupts the normal functioning of the brain, leading to a range of effects, including hallucinations, delusions, and dissociation.
Biochemical and Physiological Effects:
Eticyclidine has been shown to have a range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in synaptic plasticity, and disruption of neuronal function. In addition, this compound has been shown to have a range of effects on the cardiovascular and respiratory systems, including tachycardia, hypertension, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Eticyclidine has several advantages as a tool for studying the NMDA receptor, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, including the development of more potent and selective NMDA receptor antagonists, the identification of novel targets for this compound, and the exploration of the potential therapeutic applications of this compound in various diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify potential side effects and toxicities associated with the compound.
Conclusion:
Eticyclidine is a unique chemical compound that has been of interest to the scientific community due to its potential applications in various fields. While much remains to be learned about the compound, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper.
Métodos De Síntesis
Eticyclidine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime using hydroxylamine hydrochloride. The oxime is then converted to the corresponding amide using ethyl chloroformate. The amide is then cyclized using sodium ethoxide to form the desired product, ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate.
Aplicaciones Científicas De Investigación
Eticyclidine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including schizophrenia, depression, and anxiety. In neuroscience, this compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. In chemical biology, this compound has been used as a chemical probe to study protein-ligand interactions.
Propiedades
IUPAC Name |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-11-7(10)8-3-6(4-9-8)12-5-8/h6,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMGAOTLUBRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(CN1)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)

![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)



![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653896.png)


